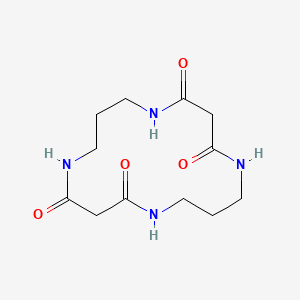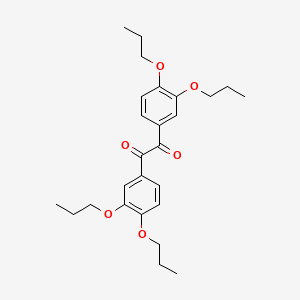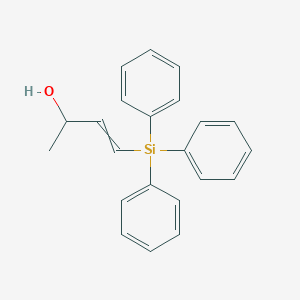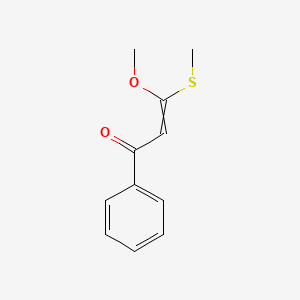
1,5,9,13-Tetraazacyclohexadecane-2,4,10,12-tetrone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5,9,13-Tetraazacyclohexadecane-2,4,10,12-tetrone is a macrocyclic compound known for its ability to form stable complexes with various metal ions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,9,13-Tetraazacyclohexadecane-2,4,10,12-tetrone typically involves the cyclization of linear precursors containing nitrogen atoms. One common method involves the reaction of a linear tetraamine with a suitable carbonyl compound under controlled conditions to form the macrocyclic structure. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
1,5,9,13-Tetraazacyclohexadecane-2,4,10,12-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound with different functional groups.
Aplicaciones Científicas De Investigación
1,5,9,13-Tetraazacyclohexadecane-2,4,10,12-tetrone has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: Investigated for its potential use in biological systems as a chelating agent.
Medicine: Explored for its potential therapeutic applications, including drug delivery and imaging.
Industry: Utilized in the development of advanced materials and catalysts for various industrial processes.
Mecanismo De Acción
The mechanism of action of 1,5,9,13-Tetraazacyclohexadecane-2,4,10,12-tetrone involves its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic structure act as donor sites, coordinating with metal ions to form stable chelates. This coordination can influence the reactivity and properties of the metal ions, making the compound useful in various applications.
Comparación Con Compuestos Similares
Similar Compounds
1,4,8,12-Tetraazacyclopentadecane: Another macrocyclic compound with similar nitrogen donor sites but a different ring size.
1,5,8,13-Tetraazacyclohexadecane: A compound with a similar structure but different functional groups.
Uniqueness
1,5,9,13-Tetraazacyclohexadecane-2,4,10,12-tetrone is unique due to its specific ring size and the presence of carbonyl groups, which enhance its ability to form stable complexes with metal ions. This makes it particularly useful in applications requiring strong and selective metal ion binding.
Propiedades
Número CAS |
164737-55-7 |
|---|---|
Fórmula molecular |
C12H20N4O4 |
Peso molecular |
284.31 g/mol |
Nombre IUPAC |
1,5,9,13-tetrazacyclohexadecane-2,4,10,12-tetrone |
InChI |
InChI=1S/C12H20N4O4/c17-9-7-11(19)15-5-2-6-16-12(20)8-10(18)14-4-1-3-13-9/h1-8H2,(H,13,17)(H,14,18)(H,15,19)(H,16,20) |
Clave InChI |
JZTWKUGVMZKETN-UHFFFAOYSA-N |
SMILES canónico |
C1CNC(=O)CC(=O)NCCCNC(=O)CC(=O)NC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzoic acid, 2-[(2-carboxyethyl)amino]-3,5-dichloro-](/img/structure/B14282152.png)

![Phenyl {3-[(pyridin-4-yl)carbamoyl]phenyl}carbamate](/img/structure/B14282164.png)


![(2R,3R)-3-methoxy-2-methyl-3-[(2S)-pyrrolidin-2-yl]propanoic acid](/img/structure/B14282187.png)



![2-Fluoro-4'-[2-(4-methylphenyl)ethyl]-4-propyl-1,1'-biphenyl](/img/structure/B14282201.png)
![2-Methyl-1-(2-methyl-1,3-dioxolan-2-yl)-5-[(oxan-2-yl)oxy]hex-3-yn-2-yl carbonate](/img/structure/B14282207.png)



